molecular formula C8H8N2O B1461978 2-(6-Methoxypyridin-2-yl)acetonitrile CAS No. 1000512-48-0

2-(6-Methoxypyridin-2-yl)acetonitrile

Cat. No.: B1461978
CAS No.: 1000512-48-0
M. Wt: 148.16 g/mol
InChI Key: XNYIRHWBNGDYPU-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Biological Activity

2-(6-Methoxypyridin-2-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxypyridine moiety attached to an acetonitrile group. This unique configuration contributes to its biological activity, particularly in the context of its interaction with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. One study demonstrated that derivatives with similar structures exhibited significant inhibition of Zika virus (ZIKV) replication. For instance, compounds containing the 6-methoxy-pyridin-2-yl group showed up to 99.9% inhibition at concentrations as low as 1 μM .

Compound% Inhibition at 10 μM% Inhibition at 1 μM
199.9%68.4%
2299.9%90.0%
3599%68%

This data indicates that the presence of the methoxy group significantly enhances antiviral activity, suggesting that modifications in this region can optimize efficacy against viral pathogens.

Anticancer Activity

Another aspect of interest is the compound's potential in cancer treatment. Research indicates that similar pyridine-containing compounds can selectively target multidrug-resistant (MDR) cancer cells. The structure-activity relationship (SAR) studies have shown that specific substitutions at various positions on the pyridine ring can enhance cytotoxicity against MDR cancer cells .

The mechanism by which this compound exerts its effects is believed to involve interaction with key biological targets such as enzymes and receptors involved in cell signaling and viral replication processes. For instance, compounds with a pyridine core have been shown to inhibit specific ATPase activities crucial for parasite survival, indicating a potential target for antimalarial therapies .

Case Study: Antiviral Efficacy

A comparative study involving various analogs of pyridine derivatives demonstrated that those with enhanced lipophilicity and polar functionalities exhibited improved antiviral activity against ZIKV and other flaviviruses. The study emphasized the importance of structural optimization in developing effective antiviral agents .

Case Study: Anticancer Properties

In another investigation, the efficacy of pyridine-based compounds was tested against a panel of MDR cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, further validating their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of 2-(6-Methoxypyridin-2-yl)acetonitrile exhibit significant anticancer properties. A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the pyridine ring can enhance cytotoxicity against multidrug-resistant cancer cells. For example, certain analogs demonstrated submicromolar potency, suggesting that the methoxy substitution plays a critical role in biological activity .

Phosphodiesterase Inhibition:
Another notable application is in the development of phosphodiesterase inhibitors. Compounds similar to this compound have been evaluated for their ability to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. The selective inhibition of these enzymes can lead to therapeutic benefits in conditions such as schizophrenia and other neuropsychiatric disorders .

Material Science

Dye-Sensitized Solar Cells:
The compound has been explored in the context of dye-sensitized solar cells (DSSCs). Research indicates that complexes formed with this compound can enhance the efficiency of light absorption and conversion into electrical energy. The tunable luminescence properties of these complexes allow for optimization in solar cell applications .

Catalysis

Electrocatalytic Reactions:
In the field of catalysis, copper complexes derived from this compound have shown promising results in electrocatalytic CO2 reduction. These catalysts facilitate the conversion of CO2 into useful hydrocarbons and hydrogen, highlighting their potential for addressing energy sustainability challenges .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity; selective phosphodiesterase inhibition
Material ScienceEnhanced efficiency in dye-sensitized solar cells
CatalysisEffective electrocatalysts for CO2 reduction

Case Studies

Case Study 1: Anticancer Properties
A comprehensive SAR study investigated various derivatives of this compound, revealing that specific substitutions significantly improved activity against drug-resistant cancer cell lines. The results indicated a correlation between structural modifications and enhanced cytotoxic effects, paving the way for new anticancer drug development strategies.

Case Study 2: Electrocatalytic Performance
In a study examining electrocatalytic performance, copper complexes containing this compound were tested for their efficiency in CO2 reduction reactions. The findings demonstrated that these complexes could achieve high conversion rates with minimal energy input, showcasing their potential for practical applications in renewable energy technologies.

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYIRHWBNGDYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670483
Record name (6-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000512-48-0
Record name 6-Methoxy-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000512-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.6M n-Butyllithium/hexane solution (300 mL, 479.43 mmol) was added to a solution of acetonitrile (21.87 g, 532.70 mmol) in THF (630 mL) at −78° C. under argon atmosphere, and the mixture was stirred at −78° C. for 30 min. 2-Bromo-6-methoxypyridine (25.04 g, 133.18 mmol) was added dropwise thereto over 15 min at −78° C., and the reaction mixture was stirred at room temperature for 4 hr. The reaction mixture was poured into ice water (900 mL), and the mixture was extracted with ethyl acetate (×3). The organic layer was washed with water and brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 2→20% ethyl acetate/hexane) to give 2-(6-methoxypyridin-2-yl)acetonitrile (11.37 g, 77 mmol, 58%) as a colorless oil.
Name
n-Butyllithium hexane
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
21.87 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
25.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(6-Methoxypyridin-2-yl)acetonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(6-Methoxypyridin-2-yl)acetonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(6-Methoxypyridin-2-yl)acetonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(6-Methoxypyridin-2-yl)acetonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(6-Methoxypyridin-2-yl)acetonitrile
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-(6-Methoxypyridin-2-yl)acetonitrile

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